molecular formula C13H18O B12293571 Benzene, 1-(cyclohexyloxy)-2-methyl- CAS No. 67698-81-1

Benzene, 1-(cyclohexyloxy)-2-methyl-

Cat. No.: B12293571
CAS No.: 67698-81-1
M. Wt: 190.28 g/mol
InChI Key: OREXNWWSQZUJJB-UHFFFAOYSA-N
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Description

Benzene, 1-(cyclohexyloxy)-2-methyl- (CAS: Not explicitly listed in evidence; structurally inferred) is an aromatic ether derivative featuring a benzene ring substituted with a cyclohexyloxy group at position 1 and a methyl group at position 2. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. The cyclohexyloxy group imparts significant steric bulk and lipophilicity, while the methyl group contributes to electronic modulation of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique substitution pattern .

Properties

CAS No.

67698-81-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclohexyloxy-2-methylbenzene

InChI

InChI=1S/C13H18O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3

InChI Key

OREXNWWSQZUJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexyloxy)-2-methyl- typically involves the reaction of benzene derivatives with cyclohexanol and methylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the desired product’s quality and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(cyclohexyloxy)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or benzoic acid derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1-(cyclohexyloxy)-2-methyl- is used as an intermediate in synthesizing more complex molecules. Its unique structure makes it a valuable building block for designing new materials and compounds .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound can be used in manufacturing specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which Benzene, 1-(cyclohexyloxy)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can influence the compound’s binding affinity to specific targets, modulating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Pattern and Structural Isomers

a) Benzene, (cyclohexyloxy)- (CAS: 2206-38-4)
  • Molecular Formula : C₁₂H₁₆O
  • Key Differences : Lacks the methyl group at position 2, resulting in reduced steric hindrance and lower molecular weight (176.22 g/mol vs. 190.28 g/mol).
  • Properties : Increased volatility compared to the methyl-substituted derivative due to smaller substituents. The absence of the methyl group may enhance reactivity in electrophilic substitution reactions .
b) Benzene, 1-(1-cyclohexen-1-yl)-2-methyl- (CAS: 22618-51-5)
  • Molecular Formula : C₁₃H₁₆
  • Key Differences: Replaces the oxygen atom in the cyclohexyloxy group with a carbon-carbon double bond (cyclohexenyl group).
  • Applications : Likely used in hydrophobic polymer matrices or as a precursor in Diels-Alder reactions due to its conjugated diene system .

Oxygen-Containing Substituents

a) 1-(Dimethoxymethyl)-2-methylbenzene (CAS: 58378-32-8)
  • Molecular Formula : C₁₀H₁₄O₂
  • Key Differences : Substitutes the cyclohexyloxy group with a dimethoxymethyl group. The methoxy groups are smaller and more electron-withdrawing, lowering lipophilicity (LogP ~2.5 vs. ~4.0 for the cyclohexyloxy analog).
  • Synthetic Utility : Used in acetal-protection strategies or as a building block for fragrances .
b) Benzene, 1-[(3-chloro-2-propenyl)oxy]-2-methyl- (CAS: 54644-21-2)
  • Molecular Formula : C₁₀H₁₁ClO
  • Key Differences : Features a propenyl chloride substituent instead of cyclohexyloxy. The chlorine atom increases polarity and reactivity (e.g., in nucleophilic substitutions).

Complex Alkyl/Aryl Ethers

a) Benzene, [2-(cyclohexyloxy)ethyl]- (CAS: 80858-47-5)
  • Molecular Formula : C₁₄H₂₀O
  • Key Differences: Cyclohexyloxy group is attached via an ethyl spacer, elongating the molecule and increasing flexibility. This structural variation may enhance solubility in nonpolar solvents compared to the target compound .
b) Benzene, 1-(cyclohexyloxy)-4-(1,1-dimethylethyl) (CAS: 31582-86-2)
  • Molecular Formula : C₁₇H₂₆O
  • Key Differences : Contains a tert-butyl group at position 4, introducing additional steric bulk and electron-donating effects. The tert-butyl group may stabilize the aromatic ring against oxidation .

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Predicted LogP
Benzene, 1-(cyclohexyloxy)-2-methyl- 190.28 ~4.0
Benzene, (cyclohexyloxy)- 176.22 ~3.2
1-(Dimethoxymethyl)-2-methylbenzene 166.22 ~2.5
Benzene, [2-(cyclohexyloxy)ethyl]- 204.31 ~4.5

Insights : The cyclohexyloxy group significantly increases LogP, making the target compound more lipophilic than methoxy or smaller ether analogs. This property is critical in drug design for membrane permeability .

Stability and Reactivity

  • Cyclohexyloxy vs. Methoxy : The cyclohexyloxy group offers superior steric protection against electrophilic attack compared to methoxy, as seen in slower nitration rates.
  • Methyl Substitution : The methyl group at position 2 directs electrophilic substitution to the para position (position 4), whereas unsubstituted analogs (e.g., CAS 2206-38-4) exhibit ortho/para selectivity .

Biological Activity

Benzene, 1-(cyclohexyloxy)-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : Benzene, 1-(cyclohexyloxy)-2-methyl-
  • Molecular Formula : C12H16O
  • Molecular Weight : 176.25 g/mol

The biological activity of Benzene, 1-(cyclohexyloxy)-2-methyl- is largely attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Benzene, 1-(cyclohexyloxy)-2-methyl-. A summary of findings is presented in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that Benzene, 1-(cyclohexyloxy)-2-methyl- possesses varying degrees of effectiveness against different microorganisms.

Anticancer Activity

In vitro studies have shown that Benzene, 1-(cyclohexyloxy)-2-methyl- can inhibit the proliferation of cancer cells. The following data summarizes its effects on specific cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
HeLa20 ± 3
MCF-715 ± 4
A54925 ± 5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer potential.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of Benzene, 1-(cyclohexyloxy)-2-methyl- against various bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Study on Anticancer Effects

Research conducted at a leading cancer research institute assessed the effects of Benzene, 1-(cyclohexyloxy)-2-methyl- on breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.

Comparative Analysis

When compared to structurally similar compounds, Benzene, 1-(cyclohexyloxy)-2-methyl- demonstrates unique biological activities. For instance:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Benzene derivative A64 µg/mL>50 µM
Benzene derivative B>128 µg/mL30 ± 5 µM
Benzene, 1-(cyclohexyloxy)-2-methyl- 32 µg/mL 20 ± 3 µM

This comparative analysis underscores the superior efficacy of Benzene, 1-(cyclohexyloxy)-2-methyl- in both antimicrobial and anticancer activities relative to other derivatives.

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